Methyl 2-bromo-4-chloro-5-nitrobenzoate
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Overview
Description
Methyl 2-bromo-4-chloro-5-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-chloro-5-nitrobenzoate typically involves the nitration of methyl 2-bromo-4-chlorobenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-4-chloro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Scientific Research Applications
Methyl 2-bromo-4-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-chloro-5-nitrobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The presence of electron-withdrawing groups like nitro and halogens enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 4-bromo-5-chloro-2-nitrobenzoate
- Methyl 2-bromo-4-(bromomethyl)benzoate
Comparison: Methyl 2-bromo-4-chloro-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and potential for modification, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
methyl 2-bromo-4-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTGYQXAGIOWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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